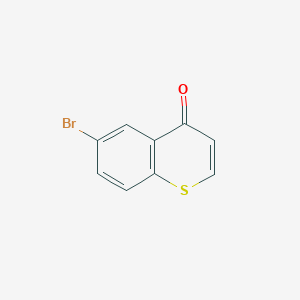

6-Bromo-4H-thiochromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUIGWPCSHDZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 4h Thiochromen 4 One and Analogues

Direct Synthesis Approaches to the Thiochromenone Core

Direct synthesis of the thiochromenone core often involves the cyclization of precursors that already contain the key phenyl and thiocarbonyl or equivalent synthons. A one-pot Friedel-Crafts acylation of alkynes with appropriately substituted benzoyl chlorides provides an efficient route to thiochromenones. organic-chemistry.org This method benefits from the ready availability of starting materials and operational simplicity. organic-chemistry.org Another direct approach involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. sorbonne-universite.fr

A notable direct synthesis involves the reaction of (Z)-β-chlorovinyl ketones with a sulfur source like sodium hydrogen sulfide (B99878). This tandem reaction proceeds through an intermolecular nucleophilic addition, followed by the elimination of a chloride ion to form a Z-enamine or thioenol intermediate, which then undergoes an intramolecular SNAr reaction to yield the thiochromenone. organic-chemistry.org

Catalytic Synthesis Pathways for Thiochromenones

Transition-metal catalysis has significantly advanced the synthesis of thiochromenones, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. acs.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysts are instrumental in constructing the thiochromenone skeleton through various cyclization and cross-coupling strategies. A concise and efficient cross-coupling approach has been developed to synthesize 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. acs.org This reaction utilizes a dual catalytic system of a Lewis acid and palladium(II) with XPhos as the optimal ligand, demonstrating good substituent compatibility. acs.org

Another innovative palladium-catalyzed method involves a carbonylative four-component reaction. nih.gov This approach addresses the challenges of multicomponent reactions, such as balancing reactivity and selectivity, by employing a reagent capsule to prevent catalyst poisoning and undesired side reactions. nih.gov A flexible carbonylative synthesis of thiochromenones has also been achieved using tert-butyl isocyanide as a carbonyl source, which proceeds in moderate to excellent yields. sorbonne-universite.frthieme-connect.com

A three-component reaction of aryl halides, sodium sulfide, and propiolic acid in the presence of a palladium catalyst stereoselectively produces (Z)-3-arylthioacrylic acids, which can be subsequently treated with acid to form thiochromenones in good yields. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Reactions for Thiochromenone Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Cross-Coupling | 2-Sulfinyl-thiochromones, Arylboronic acids | Lewis acid, Pd(II), XPhos | First use of sulfinyls as coupling partners in this context. acs.org |

| Carbonylative Four-Component | Not specified | Palladium catalyst | Utilizes a reagent capsule to enhance efficiency. nih.gov |

| Carbonylative Synthesis | 2-Iodofluoroarenes, Alkynes | Pd(OAc)₂, DPEPhos | One-pot, two-step process using tert-butyl isocyanide. acs.orgsorbonne-universite.frthieme-connect.com |

| Three-Component Reaction | Aryl halides, Sodium sulfide, Propiolic acid | Pd(PPh₃)₂Cl₂, dppb | Stereoselective formation of (Z)-3-arylthioacrylic acid intermediate. researchgate.net |

Rhodium-Catalyzed Annulation and Cyclization Strategies

Rhodium catalysts have enabled novel annulation and cyclization pathways for thiochromenone synthesis. A rhodium-catalyzed carbonylative annulation of nonactivated aromatic sulfides and terminal alkynes provides an effective route to thiochromenones via a [3+2+1]-type annulation. acs.orgacs.orgnih.govorganic-chemistry.org This method is significant for its directness and use of readily available starting materials. acs.org

Further advancements include a [3+2+1] cycloaddition protocol using aromatic sulfides and alkynes, which proceeds through the formation of a cyclorhodium intermediate, followed by CO insertion and reductive elimination. rsc.org A similar rhodium-catalyzed denitrogenative carbonylation of 1,2,3-thiadiazoles with alkynes has also been developed to construct thiochromenones. researchgate.net Rhodium complexes have also been shown to catalyze various substitution and insertion reactions involving the cleavage of S-S bonds in disulfides. mdpi.com

Table 2: Rhodium-Catalyzed Methodologies for Thiochromenone Synthesis

| Reaction Type | Starting Materials | Catalyst | Mechanism Highlights |

| Carbonylative Annulation | Aromatic sulfides, Terminal alkynes | Rhodium complex | [3+2+1] annulation. acs.orgnih.govorganic-chemistry.org |

| [3+2+1] Cycloaddition | Aromatic sulfides, Alkynes | Rhodium catalyst with PPh₃ | Formation of a cyclorhodium intermediate. rsc.org |

| Denitrogenative Carbonylation | 1,2,3-Thiadiazoles, Alkynes | Rhodium complex | [3+2+1] cycloaddition with CO insertion. researchgate.net |

Copper-Catalyzed Synthesis and Cascade Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of thiochromenones. A one-pot synthesis of 2-arylthiochromenones has been developed from readily available 2'-halochalcones using xanthate as an odorless sulfur source. nih.govacs.org This method cleverly utilizes the waste byproduct, potassium iodide (KI), as an in-situ oxidant (as I₂) for the downstream oxidation of the thiochromanone intermediate to the thiochromenone. acs.orgacs.org

This copper-catalyzed domino process involves the C(aryl)-S bond formation via coupling of xanthate with 2'-halochalcones, followed by C-S bond cleavage of the thioester and subsequent intramolecular Michael addition to form the thioflavanone. researchgate.net The methodology has been extended to the synthesis of 3,3'-methylenebisthioflavone. acs.org Furthermore, a copper-catalyzed three-component synthesis has been established to create π-conjugated tetracyclic thiochromeno-quinolinone and thiochromeno-thioflavone derivatives through an oxidative double hetero Michael addition. rsc.org

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of thiochromenes and their derivatives, offering mild reaction conditions and high stereocontrol. beilstein-journals.org These methods often involve tandem Michael conjugate additions of heteroatom-centered nucleophiles to α,β-unsaturated compounds, followed by cyclization. beilstein-journals.org Chiral amine catalysts, for example, can activate substrates through iminium ion formation, leading to the enantioselective construction of functionalized chiral thiochromenes. beilstein-journals.org

Organocatalytic approaches provide a valuable alternative to metal-catalyzed reactions, particularly for synthesizing chiral thiochromenone analogues. rsc.org Strategies like Lewis acid catalysis and intramolecular tandem Michael addition-type reactions are employed to generate structurally diverse thiochromenes with high stereoselectivity and functional group compatibility. rsc.org

Multi-Component Reaction Sequences for Thiochromenone Formation

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like thiochromenones in a single pot, minimizing waste and simplifying procedures. nih.gov A palladium-catalyzed carbonylative four-component reaction has been developed for the synthesis of thiochromenone derivatives, showcasing the potential of MCRs in this area. nih.gov

A notable example of a metal-free MCR is the three-component cascade reaction for synthesizing unprecedented imidazo[1,2-a]thiochromeno[3,2-e]pyridines under solvent-free conditions. nih.govacs.org This one-pot transformation constructs multiple new bonds and rings with high efficiency. nih.gov Another three-component reaction of β-(2-haloaroyl)thioacetanilides, aldehydes, and aroyl acetonitriles, catalyzed by DABCO, leads to the selective synthesis of thiochromeno[2,3-b]pyridine derivatives. scilit.com

Cyclocondensation and Intramolecular Annulation Strategies

Cyclocondensation and intramolecular annulation reactions are cornerstone strategies for constructing the thiochromen-4-one core. These methods typically involve the formation of key carbon-sulfur and carbon-carbon bonds to build the heterocyclic ring system.

One established approach involves the cyclization of β-arylthiopropanoic acids. For instance, thiochroman-4-ones can be prepared in quantitative yields through the microwave-assisted cyclization of β-arylthiopropanoic acids. These precursors are synthesized by the base-catalyzed addition of arylthiols to β-chloropropanoic acid. researchgate.net Alternatively, treating β-arylthiopropanoic acids with fuming sulfuric acid in methylene (B1212753) chloride at room temperature also yields thiochroman-4-ones in excellent yields. researchgate.net

A transition metal-free intramolecular S-arylation has been reported for the one-pot synthesis of thiochromen-4-ones. This method involves the intramolecular cyclization and C-S bond formation under mild conditions, providing the products in good to excellent yields. researchgate.net For example, the use of sodium hydride in DMF at room temperature has been shown to be effective for this transformation. researchgate.net

Rhodium-catalyzed [3+2+1] cyclization represents a more complex and powerful strategy. This method brings together an aromatic sulfide, an alkyne, and carbon monoxide in a three-component cascade sequence to form 3-substituted thiochromenones. researchgate.net The reaction is notable for its use of solid Mo(CO)6 as the carbon monoxide source and its tolerance of various functional groups. researchgate.net

Another innovative approach is the copper-catalyzed cyclization cascade of o-bromobenzothioamides with terminal alkynes. This reaction proceeds through an intramolecular Ullmann reaction to form a benzothietane-2-imine intermediate, which then undergoes further transformations to yield 4H-thiochromen-4-imines. acs.org

The following table summarizes various cyclocondensation and annulation strategies for synthesizing thiochromenone derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| β-Arylthiopropanoic acids | Microwave irradiation | Thiochroman-4-ones | Quantitative | researchgate.net |

| β-Arylthiopropanoic acids | Fuming sulfuric acid, CH₂Cl₂ | Thiochroman-4-ones | Excellent | researchgate.net |

| 2'-Halochalcones, Xanthate | Cu-catalyst | Thiochromenone derivatives | Good to moderate | researchgate.net |

| Aromatic sulfides, Alkynes, CO | Rh-catalyst, Mo(CO)₆ | 3-Substituted thiochromenones | Good | researchgate.net |

| o-Bromobenzothioamides, Terminal alkynes | CuI, L-proline | (E)-N-Aryl-4H-thiochromen-4-imines | Not specified | acs.org |

Functional Group Interconversion and Selective Bromination in Thiochromenone Synthesis

Functional group interconversion (FGI) is a critical aspect of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.ukub.edu In the context of 6-bromo-4H-thiochromen-4-one synthesis, FGI is essential for introducing the bromine atom at the desired position and for modifying other parts of the molecule.

The direct bromination of an aromatic ring is a common method for introducing a bromine atom. nih.gov The selectivity of this reaction is crucial, especially when multiple positions on the aromatic ring are susceptible to electrophilic attack. The reactivity of the bromine radical is a key factor in determining this selectivity. masterorganicchemistry.com For the synthesis of this compound, selective bromination of the thiochromenone core at the 6-position is required. This can be challenging due to the presence of other reactive sites.

Various brominating agents can be employed, each with its own reactivity and selectivity profile. Molecular bromine (Br₂) is a powerful but hazardous reagent. nih.gov Alternative brominating agents like N-bromosuccinimide (NBS) are often preferred for their milder nature and improved selectivity. orgsyn.org The choice of solvent can also significantly influence the outcome of the bromination reaction. masterorganicchemistry.com

In some synthetic routes, the bromine atom may be introduced at an earlier stage, for example, by using a brominated starting material like 2-bromothiophenol. researchgate.net This approach avoids the need for selective bromination of the final thiochromenone ring system.

The following table highlights different approaches to bromination relevant to thiochromenone synthesis.

| Substrate | Brominating Agent | Conditions | Product | Key Feature | Reference |

| Aromatic compounds | Molecular Bromine (Br₂) | Various | Organobromide | High reactivity, potential for lack of selectivity | nih.gov |

| Alkenes and aromatics | NaOCl, HBr/KBr (in situ Br₂ generation) | Continuous flow | Polybrominated products | Safe and straightforward protocol | nih.gov |

| para-Substituted toluenes | N-Bromosuccinimide (NBS) | Visible light, water | Monobrominated product | Environmentally friendly, selective | researchgate.net |

| Propane | Bromine | Not specified | 2-Bromopropane | High selectivity for secondary C-H bonds | masterorganicchemistry.com |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. imist.ma For the synthesis of thiochromenone derivatives, several sustainable approaches have been developed.

One green strategy involves the use of high-pressure Q-tube reactors for the synthesis of thiochromeno[4,3-b]pyridine derivatives from thiochroman-4-one (B147511). acs.orgnih.gov This method, which uses an ammonium (B1175870) acetate-induced system, is more efficient than conventional heating. acs.orgnih.gov

Another sustainable approach utilizes high-speed ball milling (HSBM) in conjunction with a ZnAl₂O₄ nanopowder catalyst for the synthesis of thiochromeno[4,3-b]pyran derivatives. nih.gov This technique is environmentally friendly due to reduced solvent usage, simplicity, and lower energy costs. nih.gov

The use of water as a solvent is a key feature of many green synthetic protocols. For instance, the synthesis of spiro thiochromene–oxindole derivatives has been achieved in aqueous media using taurine (B1682933) as a bio-organic catalyst. nih.gov This one-pot, three-component reaction is notable for being acid-, base-, and metal-free, with high yields and atom economy. nih.gov

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of quinoline (B57606) derivatives, which can be related to thiochromenone synthesis. researchgate.net This method offers advantages such as shorter reaction times and environmentally friendly procedures. researchgate.net

The development of solvent-free and catalyst-free reaction conditions is a major goal in green chemistry. For example, the synthesis of 2,4-diarylquinolines has been achieved under metal- and solvent-free conditions. iitg.ac.in

The table below showcases various green and sustainable methods for synthesizing thiochromenone analogues and related heterocycles.

| Reaction | Catalyst/Conditions | Key Green Feature | Product | Reference |

| Cyclocondensation of thiochroman-4-one and 3-oxo-2-arylhydrazonopropanals | Ammonium acetate (B1210297), Q-tube reactor (high pressure) | Higher efficiency than conventional heating | Thiochromeno[4,3-b]pyridine derivatives | acs.orgnih.gov |

| Synthesis of thiochromeno[4,3-b]pyran derivatives | ZnAl₂O₄ nanopowders, High-Speed Ball Milling (HSBM) | Reduced solvent use, low energy cost | Thiochromeno[4,3-b]pyran derivatives | nih.gov |

| Knoevenagel–Thia-Michael cascade | Taurine, water | Acid-, base-, and metal-free, aqueous medium | Spiro thiochromene–oxindole derivatives | nih.gov |

| Condensation of aromatic amines and diethyl ethoxy methylene malonates | Microwave irradiation | Shorter reaction times, efficient | 4-Quinolones | nih.gov |

Chemical Reactivity and Transformation Studies of 6 Bromo 4h Thiochromen 4 One

Reactions at the Carbonyl Moiety

The carbonyl group at the C-4 position of the thiochromenone ring is a key site for chemical reactions. It can undergo various transformations, including condensation and reduction reactions.

One notable reaction is the Knoevenagel condensation, where the active methylene (B1212753) group of a reactant adds to the carbonyl group. For instance, the reaction of 4-hydroxycoumarin (B602359) with 2-phenyl-4H-thiochromen-4-one in acetic anhydride (B1165640) and ethyl acetate (B1210297) results in the formation of (3)-3-(2-phenyl-4H-thiochromen-4-ylidene)-3H-chromene-2,4-dione. arabjchem.org

Reduction of the carbonyl group is another important transformation. The use of reducing agents like sodium borohydride (B1222165) (NaBH4) can convert the ketone into a secondary alcohol. For example, the reduction of 2-trifluoromethyl-4H-thiochromen-4-one with NaBH4 at 0 °C yields 2-trifluoromethyl-4H-thiochromen-4-ol. researchgate.net This suggests that the C(4) carbonyl is more reactive than other reducible sites under these conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Thiochromenone Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com For the 6-Bromo-4H-thiochromen-4-one ring system, the electron-rich nature of the thiochromene moiety facilitates such reactions. smolecule.com The existing bromo substituent and the thioether group influence the position of further substitution.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com While specific studies on EAS reactions directly on this compound are not extensively detailed in the provided results, the general reactivity of the thiochromene core suggests its capability to undergo these transformations. smolecule.comevitachem.com The presence of the bromine atom, an ortho-, para-director, and the activating effect of the sulfur atom would likely direct incoming electrophiles to specific positions on the benzene (B151609) ring.

Nucleophilic Substitution and Elimination Reactions Involving the Bromine Center

The bromine atom at the 6-position of the thiochromenone ring is susceptible to nucleophilic substitution and elimination reactions. smolecule.com However, direct nucleophilic aromatic substitution (SNAr) on an aryl halide like this typically requires strong activation by electron-withdrawing groups or the use of specific catalysts.

A more common approach to functionalize this position involves the conversion of the bromo group into an organometallic species, which can then react with various electrophiles. For example, treatment with a strong base like n-butyllithium can lead to a lithium-halogen exchange, forming a lithiated intermediate. This intermediate is a powerful nucleophile capable of reacting with a wide range of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Ring-Opening and Ring-Closure Transformations

The thiochromenone scaffold can participate in ring-opening and ring-closure reactions, leading to the formation of diverse heterocyclic structures. For instance, treatment of chroman-4-ones with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can induce ring opening. acs.org While this was observed in the oxygen-containing analogue, similar reactivity could be anticipated for thiochromenones under specific conditions.

Ring-closure, or cyclization, reactions are crucial for the synthesis of the thiochromenone core itself. One-pot tandem reactions starting from (Z)-β-chlorovinyl ketones and sodium hydrogen sulfide (B99878) can yield 4H-thiochromen-4-one derivatives through a sequence of nucleophilic addition, elimination, and intramolecular SNAr reaction. thieme-connect.de Furthermore, reactions of thiochroman-4-ones can lead to more complex fused heterocyclic systems. For example, reaction with arylhydrazonal aldehydes can produce thiochromeno[4,3-b]pyridine derivatives. acs.org

Oxidation Reactions, Including Sulfone Formation

The sulfur atom in the thiochromenone ring is readily oxidized. Oxidation of the sulfide to a sulfoxide (B87167) or a sulfone significantly alters the electronic properties and reactivity of the molecule. nih.gov For example, 2-ethylthio-4H-thiochromen-4-one can be oxidized with hydrogen peroxide to yield the corresponding ethyl sulfoxide or ethyl sulfone, depending on the stoichiometry of the oxidizing agent. beilstein-journals.org

The resulting thiochromenone-1,1-dioxides are valuable synthetic intermediates. researchgate.net The strong electron-withdrawing nature of the sulfone group activates the molecule for certain reactions but can deactivate it for others. For instance, the carbonyl group in thiochroman-4-one (B147511) 1,1-dioxide shows reduced reactivity towards attack by phosphorus tribromide (PBr3) compared to the non-oxidized thiochromanone. researchgate.net

Reduction Pathways of the Thiochromenone Core

Reduction of the thiochromenone core can occur at the carbonyl group or the double bond of the heterocyclic ring. As mentioned previously, the carbonyl group can be selectively reduced to an alcohol. researchgate.net

Catalytic hydrogenation can be employed to reduce the double bond, leading to the corresponding thiochroman-4-one. For example, in a related quinoline (B57606) system, catalytic hydrogenation was used to reduce a double bond in the side chain, and under certain conditions, also reduced the aromatic ring. acs.org Similar strategies could be applied to the thiochromenone system to produce 6-bromo-thiochroman-4-one.

Conjugate Addition Reactions and Derivatives

The α,β-unsaturated ketone system within the 4H-thiochromen-4-one core is an excellent Michael acceptor, readily undergoing conjugate addition reactions. This allows for the introduction of substituents at the C-2 position.

Organometallic reagents, particularly organocuprates, are effective for this transformation. Lithium dialkylcuprates and Grignard reagents in the presence of copper salts add to thiochromones in a 1,4-fashion to provide 2-alkylthiochroman-4-ones in good yields. mdpi.comnih.gov This reaction is quite general, tolerating various substituents on the aromatic ring, including halogens like fluorine, chlorine, and bromine. mdpi.com For example, 6-bromo-thiochromone reacts smoothly with n-butylmagnesium chloride (n-BuMgCl) in the presence of a copper catalyst to afford the corresponding 2-butyl-6-bromo-thiochroman-4-one. mdpi.com

Below is a table summarizing the conjugate addition of various Grignard reagents to substituted thiochromones.

| Thiochromone (B8434766) Substituent | Grignard Reagent | Product | Yield (%) |

| 6-F | n-BuMgCl | 2-n-Butyl-6-fluorothiochroman-4-one | 80 |

| 6-Br | n-BuMgCl | 2-n-Butyl-6-bromothiochroman-4-one | 78 |

| 6-Cl | n-BuMgCl | 2-n-Butyl-6-chlorothiochroman-4-one | 74 |

| 6-MeO | n-BuMgCl | 2-n-Butyl-6-methoxythiochroman-4-one | 81 |

| 6,8-diF | n-BuMgCl | 2-n-Butyl-6,8-difluorothiochroman-4-one | 73 |

| 6,8-diCl | n-BuMgCl | 2-n-Butyl-6,8-dichlorothiochroman-4-one | 77 |

| 6-Br | PhMgBr | 6-Bromo-2-phenylthiochroman-4-one | 82 |

| 6-Cl | PhMgBr | 6-Chloro-2-phenylthiochroman-4-one | 80 |

Table based on data from conjugate addition reactions of Grignard reagents to substituted thiochromones. mdpi.com

Derivatization Strategies and Analogue Synthesis Based on the 6 Bromo 4h Thiochromen 4 One Scaffold

Strategic Modifications at the Bromine Position for Diversification

The bromine atom at the C6 position is a key functional handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the parent scaffold.

Prominent among these strategies is the Sonogashira coupling, which has been successfully applied to related bromo-thiochromanone derivatives. For instance, 6-bromo-substituted thiochroman-4-ones can be coupled with terminal alkynes, such as (trimethylsilyl)ethyne, in the presence of a palladium catalyst to yield ethynyl-substituted analogues. google.com This approach is foundational for creating extended π-systems or for further functionalization of the alkyne group.

Similarly, Ullmann-type coupling reactions offer a robust method for arylation at the C6 position. smolecule.com This reaction, typically catalyzed by copper, enables the linkage of the thiochromenone core to various aryl and heteroaryl iodides, producing biaryl structures. smolecule.com The potential for Suzuki and Negishi cross-coupling reactions, which are staples in modern organic synthesis for forming C-C bonds with arylboronic acids or organozinc reagents, respectively, represents a logical extension of this strategy. uni-muenchen.denih.gov Such reactions provide access to a wide array of 6-aryl-4H-thiochromen-4-ones, allowing for the fine-tuning of electronic and steric properties. nih.govnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | C(6)-Alkyne | google.com |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst, Base | C(6)-Aryl/Heteroaryl | nih.govnih.gov |

| Ullmann Coupling | Aryl/Heteroaryl Iodide | Cu catalyst, Base | C(6)-Aryl/Heteroaryl | smolecule.com |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | C(6)-Alkyl/Aryl | uni-muenchen.de |

Functionalization of the Thiochromenone Ring System

Beyond the bromine substituent, the thiochromenone ring itself presents multiple sites for functionalization. Nickel-catalyzed carbonylative synthesis provides a powerful one-pot method to construct 2-mono- and 2,3-disubstituted thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes. acs.org This transformation efficiently builds the core ring system while simultaneously installing substituents at key positions. acs.org

Another elegant strategy involves a palladium-catalyzed cross-coupling reaction using 2-sulfinyl-thiochromones as precursors. nih.govnih.gov These can be coupled with various arylboronic acids to generate 2-aryl-4H-thiochromen-4-one derivatives, also known as thioflavones. nih.govnih.gov This method is highly flexible and allows for the construction of diverse thioflavone libraries. nih.gov Additionally, classic reactions such as the Darzens reaction, involving thioisatins and sulfonium (B1226848) salts, have been employed to access thiochromenone derivatives with varied substitution patterns. researchgate.netresearchgate.net

| Reaction Type | Reagents | Position(s) Functionalized | Introduced Substituent(s) | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Carbonylative Cyclization | 2-Bromobenzenesulfonyl chloride, Alkyne, CO | C2, C3 | Alkyl, Aryl | acs.org |

| Palladium-Catalyzed Cross-Coupling | 2-Sulfinyl-thiochromone, Arylboronic acid | C2 | Aryl | nih.govnih.gov |

| Darzens Reaction | Thioisatin, Sulfonium salt | C2, C3 | Varies based on reagents | researchgate.net |

| Rhodium-Catalyzed [3+2+1] Cyclization | Aromatic sulfide (B99878), Terminal alkyne, CO | C3 | Varies based on alkyne | acs.org |

Synthesis of Fused and Spiroheterocyclic Systems Containing Thiochromenone Motifs

The thiochromenone scaffold is an excellent platform for constructing more complex, multi-ring systems. Fused heterocycles can be synthesized through annulation reactions where a new ring is built onto one of the existing rings of the thiochromenone core. A notable example is the synthesis of thiochromeno[4,3-b]pyridines. acs.org This is achieved through a multicomponent reaction of a thiochroman-4-one (B147511) derivative, dimethylformamide-dimethylacetal, and ethyl acetoacetate (B1235776) in the presence of ammonium (B1175870) acetate (B1210297), which facilitates the formation of a fused pyridine (B92270) ring. acs.org

Spiroheterocycles, which feature two rings sharing a single common atom, have also been generated from thiochromenone precursors. The synthesis of dispiro-indeno pyrrolidine/pyrrolothiazole-thiochroman hybrids showcases a sophisticated approach to creating complex spiro compounds. researchgate.net Furthermore, photochemical reactions like the Paternò–Büchi reaction, a [2+2] cycloaddition between a ketone and an alkene, could potentially be applied to the carbonyl group of 6-bromo-4H-thiochromen-4-one to form spirocyclic oxetanes. rsc.org

| System Type | Specific Example | Synthetic Approach | Reference |

|---|---|---|---|

| Fused Heterocycle | Thiochromeno[4,3-b]pyridine | Multicomponent condensation reaction | acs.org |

| Spiroheterocycle | Dispiro-pyrrolothiazole-thiochroman | [3+2] Cycloaddition | researchgate.net |

| Fused Heterocycle | 1,2,4-Triazolo[3,2-d] researchgate.netontosight.aibenzothiazepines | Cycloaddition-ring expansion of thiochroman-4-one hydrazones | researchgate.net |

| Potential Spiroheterocycle | Spiro-oxetane-thiochromenone | Paternò–Büchi [2+2] cycloaddition | rsc.org |

Development of Chiral Thiochromenone Derivatives

The synthesis of chiral, enantiomerically enriched thiochromenone derivatives is crucial for developing stereospecific agents for biological applications. nih.gov Asymmetric synthesis methodologies have been developed to control the stereochemistry of these compounds.

A highly efficient method involves the copper(I)/phosphoramidite-catalyzed asymmetric alkynylation of thiochromones. researchgate.net This reaction proceeds under mild conditions and provides access to enantioenriched thiochromanones with high molecular complexity. researchgate.net Another powerful strategy is the enantioselective hydroallylation of 2H-thiochromenes, which utilizes a CuCl catalyst with a chiral ligand to produce 4-allyl thiochromanes in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov

Furthermore, chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the asymmetric synthesis of thiochromenes. rsc.org Advanced strategies, including axial-to-central chirality transfer in cascade reactions of stable sulfur ylides, have also been explored to generate highly stereoselective heterocyclic products. acs.org These methods are instrumental in building libraries of chiral thiochromenone analogues for structure-activity relationship studies. nih.gov

| Asymmetric Method | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Alkynylation | Cu(I)/Phosphoramidite | Chiral Thiochromanones | Creates enantioenriched products with terminal alkynes | researchgate.net |

| Enantioselective Hydroallylation | CuCl/(R,R)-Ph-BPE | Chiral 4-Allyl Thiochromanes | High yields and excellent enantioselectivity (up to 99% ee) | nih.gov |

| Asymmetric Michael Addition/Aldol Condensation | Chiral Phosphoric Acid | Chiral Thiochromenes | Organocatalytic approach with high enantioselectivity | rsc.org |

| Asymmetric [4+1] Annulation | Chiral BINOL-derived Sulfide | Chiral Oxazolidinones | Axial-to-central chirality transfer strategy | acs.org |

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 4h Thiochromen 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 6-Bromo-4H-thiochromen-4-one in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For thiochromone (B8434766) derivatives, the aromatic protons typically appear as multiplets in the downfield region. For instance, in a related compound, 2-phenyl-4H-thiochromen-4-one, the H-5 proton is observed as a doublet of doublets at δ 8.54 ppm. mdpi.com The chemical shifts and coupling constants of the protons on the thiopyran and benzene (B151609) rings are crucial for confirming the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each carbon atom in the molecule. The carbonyl carbon (C-4) of the thiochromone scaffold is a key diagnostic signal, typically resonating in the range of δ 176-182 ppm. mdpi.com For example, in 2-phenyl-4H-thiochromen-4-one, the C-4 signal appears at δ 180.8 ppm. mdpi.com Other characteristic signals include those for the C-2 and C-3 carbons of the thiopyran ring and the carbons of the benzene ring, which are influenced by the bromine substituent. In a similar compound, 6-nitro-2-phenyl-4H-thiochromen-4-one, the carbon signals are well-resolved, allowing for unambiguous assignment. nih.gov

Detailed analysis of various substituted thiochromones provides a basis for interpreting the spectra of this compound. For example, the ¹³C NMR data for 2-(4-bromophenyl)-4H-thiochromen-4-one shows the carbonyl carbon at δ 180.7 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Thiochromen-4-one Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-Phenyl-4H-thiochromen-4-one mdpi.com | 8.54 (dd, H-5), 7.68 (m, Ph H-2,6), 7.65 (dd, H-8), 7.62 (dt, H-7), 7.54 (dt, H-6), 7.51 (m, Ph H-4), 7.50 (m, Ph H-3,5), 7.24 (s, H-3) | 180.8 (C-4), 153.0 (C-2), 137.6 (C-8a), 136.5 (Ph C-1), 131.6 (C-7), 130.8 (C-4a, Ph C-4), 129.2 (Ph C-3,5), 128.5 (C-5), 127.7 (C-6), 126.9 (Ph C-2,6), 126.4 (C-8), 123.4 (C-3) |

| 2-(4-Bromophenyl)-4H-thiochromen-4-one nih.gov | 8.55 (d, J = 8.9 Hz, 1H), 7.69–7.61 (m, 4H), 7.60–7.54 (m, 3H), 7.21 (s, 1H) | 180.7, 151.7, 137.3, 135.5, 132.5, 131.8, 130.8, 128.7, 128.4, 128.0, 126.5, 125.4, 123.6 |

| 6-Nitro-2-phenyl-4H-thiochromen-4-one nih.gov | 9.35 (d, J = 2.5 Hz, 1H), 8.42 (dd, J = 8.8, 2.6 Hz, 1H), 7.83 (d, J = 8.8 Hz, 1H), 7.73–7.67 (m, 2H), 7.59–7.51 (m, 3H), 7.28 (s, 1H) | 179.3, 153.0, 147.2, 144.0, 135.6, 131.5, 131.4, 129.5, 128.0, 127.0, 125.3, 124.3, 123.5 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which is characteristic of the α,β-unsaturated ketone system in the thiopyranone ring. This band typically appears in the region of 1605-1685 cm⁻¹. For the related 2-phenyl-4H-thiochromen-4-one, a strong C=O absorption is observed at 1620 cm⁻¹. mdpi.com In another example, 6-bromo-2-n-butylthiochroman-4-one, the carbonyl stretch is found at 1679 cm⁻¹. semanticscholar.org The IR spectrum also displays characteristic absorptions for C=C stretching vibrations of the aromatic ring and the C-Br stretching frequency.

Table 2: Key IR Absorption Frequencies for Thiochromen-4-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|

| C=O Stretch | 1620 | 2-Phenyl-4H-thiochromen-4-one mdpi.com |

| C=O Stretch | 1679 | 6-Bromo-2-n-butylthiochroman-4-one semanticscholar.org |

| C-H Aromatic Stretch | ~3054 | 6-Bromo-2-n-butylthiochroman-4-one semanticscholar.org |

| C-H Aliphatic Stretch | ~2926, 2856 | 6-Bromo-2-n-butylthiochroman-4-one semanticscholar.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₉H₅BrOS. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum. For instance, the calculated m/z value for the protonated molecule [M+H]⁺ of 2-(4-bromophenyl)-4H-thiochromen-4-one is 316.9630, with the found value being 316.9641. nih.gov This level of accuracy is essential for distinguishing between compounds with similar nominal masses.

Table 3: HRMS Data for Representative Thiochromen-4-one Derivatives

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2-(4-Bromophenyl)-4H-thiochromen-4-one nih.gov | [M+H]⁺ | 316.9630 | 316.9641 |

| 2-Phenyl-6-(trifluoromethyl)-4H-thiochromen-4-one nih.gov | [M+H]⁺ | 307.0399 | 307.0405 |

| 6-Nitro-2-phenyl-4H-thiochromen-4-one nih.gov | [M+H]⁺ | 284.0376 | 284.0380 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms in the molecule can be determined, yielding detailed information about bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, the methodology is well-established for similar compounds. For example, the crystal structures of 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde and 6-bromo-4-oxo-4H-chromene-3-carbaldehyde have been reported, revealing details about halogen bonding and other intermolecular forces. researchgate.net The crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde has also been determined, showing that the molecule is essentially planar. researchgate.net Such studies are crucial for understanding the supramolecular chemistry and physical properties of these compounds. The process involves growing a suitable single crystal, collecting diffraction data, and refining the structural model. mdpi.com

Computational and Theoretical Investigations of 6 Bromo 4h Thiochromen 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and energetics of thiochromenone systems. These studies often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between them is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netekb.eg

A combined experimental and theoretical study on chromone (B188151) and thiochromone (B8434766) analogs highlighted that charge transfers occur within the molecules, a phenomenon elucidated by the calculated HOMO and LUMO energies. researchgate.net The investigation also explored how the substitution of different functional groups impacts these energy gaps. researchgate.net For instance, in a study of pyrazole-linked methylenehydrazono-thiazole derivatives that included a 6-bromo-3-(2,3-dihydrothiazol-4-yl)-2H-chromen-2-one moiety, the HOMO-LUMO energy gap (Eg) was calculated to be 2.93 eV. ekb.eg This value was the lowest among the series of tested compounds, suggesting a higher degree of polarizability and chemical reactivity. ekb.eg

The electronic properties, such as ionization potential (IP), electron affinity (EA), chemical hardness (η), and softness (σ), are derived from these HOMO and LUMO energies. ekb.eg For the aforementioned 6-bromo-chromen-2-one derivative, the calculated parameters were as follows:

| Parameter | Value (eV) |

| E_HOMO | -6.11 |

| E_LUMO | -3.18 |

| Energy Gap (Eg) | 2.93 |

| Ionization Potential (IP) | 6.11 |

| Electron Affinity (EA) | 3.18 |

| Hardness (η) | 1.46 |

| Softness (σ) | 0.68 |

| Table 1: Calculated electronic properties of a derivative containing the 6-bromo-chromen-2-one moiety. ekb.eg |

These calculations demonstrate that the electronic nature of the thiochromenone core can be significantly influenced by its substituents. researchgate.netekb.eg

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure of molecules and their interactions with biological targets. In the context of thiochroman-4-one (B147511) derivatives, molecular docking studies have been employed to investigate their binding profiles with specific enzymes. For example, a study on various substituted thiochroman-4-one derivatives as potential antifungal agents involved molecular docking to explore their interaction with N-myristoyltransferase (NMT) of Candida albicans. jst.go.jp The results revealed high receptor affinity, suggesting a strong binding interaction. jst.go.jp

Similarly, molecular modeling has been used to propose the binding mode of related chroman-4-one inhibitors with human SIRT2, a type of protein involved in cellular regulation. acs.org These models showed that specific substitutions on the chroman-4-one scaffold could lead to favorable interactions, such as halogen bonding, within the enzyme's binding site. acs.org In one instance, a bromide at the 8-position was found to be buried in a hydrophobic pocket, contributing to the inhibitor's binding. acs.org

Molecular dynamics simulations have also been applied to 2-styrylchromone derivatives to assess the stability of the ligand-receptor complex over time, providing further insight into the potential inhibitory mechanism. espublisher.com

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of complex chemical reactions. For thiochromenone synthesis, DFT calculations have been used to rationalize the stereochemical outcomes of reactions. In the synthesis of spiropyrrolidines bearing a thiochroman-4-one moiety, quantum chemical calculations helped to understand the formation of specific stereoisomers. researchgate.net

Furthermore, computational studies have been key in understanding transition-metal-catalyzed reactions for the synthesis of thiochromenones. Mechanistic investigations into a rhodium-catalyzed [3 + 2 + 1] transannulation reaction between thiadiazoles and alkynes revealed that the reaction proceeds through the formation of a cyclorhodium intermediate. rsc.org This intermediate undergoes CO insertion and subsequent reductive elimination to yield the final thiochromenone product. rsc.org Such computational insights are crucial for optimizing reaction conditions and designing new synthetic routes. rsc.orgacs.org

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are frequently used to predict and interpret spectroscopic data, such as FT-IR and NMR spectra. A detailed study on chromone and thiochromone analogs utilized DFT calculations at the B3LYP/6-31G(d,p) level to compute their vibrational spectra. researchgate.net The calculated frequencies were then compared with experimental FT-IR data, and assignments for each vibrational mode were made based on the Potential Energy Distribution (PED). researchgate.net This combined approach provides a much more robust interpretation of the experimental spectra than empirical assignments alone. researchgate.net

The study also performed a comparative theoretical analysis of ¹H and ¹³C-NMR chemical shifts for representative oxo and thio analogs to evaluate the effect of the carbonyl and thiocarbonyl groups on the magnetic environment of the nuclei. researchgate.net The structural and spectral results obtained from these DFT calculations were found to be in good agreement with the experimental data. researchgate.net For related 2-styrylchromone derivatives, detailed ¹H-NMR and ¹³C-NMR data have been reported, providing a basis for comparison with theoretically predicted spectra. espublisher.com

Structure Activity Relationship Sar Studies for Thiochromenone Derivatives at the Molecular and Mechanistic Levels

Molecular Interactions with Biological Targets (e.g., enzyme active sites)

The biological activity of thiochromenone derivatives stems from their specific interactions with macromolecular targets, primarily enzymes that are vital for the survival of pathogens or the proliferation of cancer cells. nih.govresearchgate.net The thiochromenone scaffold serves as a core structure that can be tailored to fit into the active or allosteric sites of these enzymes, disrupting their function. nih.govsmolecule.com

One of the well-studied targets for thiochromenone derivatives is trypanothione (B104310) reductase (TryR), an enzyme essential for regulating oxidative stress in parasites like Leishmania. nih.govsmolecule.com Docking studies have shown that these compounds can bind effectively to TryR. smolecule.com Specifically, the 4H-thiochromen-4-one 1,1-dioxide core has been identified as a potent allosteric modulator of this enzyme. nih.gov This core can interact with key amino acids in the binding pocket, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113, leading to a disruption of the enzyme's structure and function. nih.gov The interaction with TryR leads to an increase in reactive oxygen species (ROS) within the parasite, causing cell homeostatic imbalance and eventual death. nih.gov

Another validated target is N-Myristoyltransferase (NMT), an enzyme involved in fungal protein modification. jst.go.jpnih.gov Thiochroman-4-one (B147511) derivatives have been designed as bioisosteres of known NMT inhibitors. jst.go.jp Molecular docking studies revealed that these compounds have a high affinity for the active site of Candida albicans NMT (CaNMT). nih.gov The binding is characterized by a combination of interactions, including a benzoheterocyclic core, a secondary amine in a side chain, and a hydrophobic group, all connected through various linkers. jst.go.jp

In the context of anticancer activity, certain thiochromenone derivatives have been shown to target DNA topoisomerases. acs.org For example, specific substituted 2-phenylthiochromen-4-ones have demonstrated inhibitory activity against DNA topoisomerase I and II in vitro. acs.org Molecular docking studies of related heterocyclic compounds targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have highlighted the importance of hydrogen bonds, pi-pi interactions, pi-sulfur, and pi-cation interactions in ligand binding. nih.gov These studies provide a framework for understanding the potential interactions of thiochromenone derivatives with the active sites of various enzymes.

| Biological Target | Interacting Moiety/Core | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|

| Trypanothione Reductase (TryR) | 4H-thiochromen-4-one 1,1-dioxide | Allosteric modulation via interactions with Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, Met-113 | nih.gov |

| N-Myristoyltransferase (NMT) | Thiochroman-4-one core | High affinity for active site, involving benzoheterocyclic core, secondary amine, and hydrophobic groups | jst.go.jpnih.gov |

| DNA Topoisomerase I/II | 2-Phenylthiochromen-4-one | Inhibitory activity demonstrated in vitro | acs.org |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Related Heterocycles | Hydrogen bonds, pi-pi interactions, pi-sulfur interactions, pi-cation interactions | nih.gov |

Influence of Substituents on Molecular Recognition and Binding Affinities

The specific substituents on the thiochromenone ring system play a critical role in determining the molecule's biological activity by influencing its electronic properties, steric profile, and binding affinity. nih.govrsc.org SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity. acs.org

The presence of electron-withdrawing groups on the aromatic ring is often crucial for potent inhibitory activity. rsc.orgacs.org For instance, in the related chroman-4-one series, such groups were found to be essential for creating potent inhibitors. acs.org Specifically for thiochroman-4-one derivatives, a fluorine substituent at the C-6 position was shown to increase leishmanicidal activity. nih.gov This suggests that the bromine atom at the C-6 position of 6-Bromo-4H-thiochromen-4-one likely contributes significantly to its biological profile, as halogens are strong electron-withdrawing groups. nih.gov Similarly, substitutions with chlorine at the 6th position have generally shown better results in antifungal and antibacterial assays. rsc.org

The nature and position of other substituents are also pivotal. Modifications at the 2nd and 3rd positions of the thiochromene ring can dramatically alter activity. rsc.org For anti-leishmanial activity, the presence of electron-withdrawing groups like nitriles or trifluoromethyl groups at the 2nd position appeared beneficial in some cases. rsc.org In other studies, a carboxamide linker at the 2nd position improved both antibacterial and antifungal activities. rsc.org The introduction of a vinyl sulfone moiety has been particularly effective, with compounds bearing this group displaying high antileishmanial activity and low cytotoxicity. nih.gov The activity decreased when either the double bond or the sulfone group was removed, highlighting the importance of this specific functionality. nih.gov

Conversely, bulky substituents can sometimes be detrimental to activity. nih.gov In a study of related inhibitors, compounds with bulky groups like bromine were found to be poor inhibitors due to a reduced number of interactions with the enzyme's active site. nih.gov This indicates a delicate balance between the electronic benefits of a substituent like bromine and the potential for steric hindrance, which is highly dependent on the specific topology of the target's binding pocket. The flexibility and conformational adaptability of the guest molecule are paramount for effective binding. nih.gov

| Position | Substituent/Moiety | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| C-6 | Fluorine (Electron-withdrawing) | Increased activity | Anti-leishmanial | nih.gov |

| C-6 | Chlorine (Electron-withdrawing) | Improved activity | Antibacterial/Antifungal | rsc.org |

| C-2 | Nitrile, Trifluoromethyl groups | Beneficial for activity | Anti-leishmanial | rsc.org |

| C-2 | Carboxamide linker | Improved activity | Antibacterial/Antifungal | rsc.org |

| General | Vinyl sulfone moiety | High activity, low cytotoxicity | Anti-leishmanial | nih.gov |

| General | Bulky groups (e.g., Bromine) | Can reduce activity due to steric hindrance | Enzyme Inhibition | nih.gov |

Computational and Chemoinformatic Approaches to SAR Analysis

Computational chemistry and chemoinformatics have become indispensable tools in modern drug discovery for analyzing SAR. nih.gov These methods allow for the virtual screening of compound libraries, the prediction of biological activities, and a deeper understanding of drug-receptor interactions at the molecular level. nih.govresearchgate.net

Molecular docking is a primary computational technique used to predict the preferred binding mode of a ligand to its target protein. nih.gov For thiochromenone derivatives, docking studies have been instrumental in elucidating interactions with enzymes like trypanothione reductase and N-myristoyltransferase. nih.govjst.go.jp These in-silico studies can identify key amino acid residues involved in binding and help explain the observed biological activity. nih.govsemanticscholar.org For example, docking results for 4H-thiochromen-4-one 1,1-dioxide derivatives showed a good correlation with their experimentally determined activity against tropical disease parasites, confirming that the core acts as an allosteric modulator. nih.gov

Chemoinformatics encompasses a range of methods for processing and analyzing chemical data to derive meaningful structure-activity relationships. nih.govd-nb.info This involves the use of molecular descriptors, which are numerical representations of a molecule's properties, to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR models use machine learning algorithms to find mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more promising candidates. d-nb.infomdpi.com The process typically involves feature extraction (characterizing the compound by descriptors or fingerprints), creating a mathematical model, and validating its predictive power. nih.gov

These computational approaches are not limited to organic compounds and are being increasingly developed for a wider range of chemical entities. scirp.org For thiochromenone derivatives, these methods provide a rational basis for designing new analogues with improved potency and selectivity, complementing experimental synthesis and biological evaluation. nih.govjst.go.jp

| Method | Application | Example in Thiochromenone Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and identifies key interactions within an enzyme's active site. | Used to study interactions with Trypanothione Reductase and N-Myristoyltransferase. | nih.govjst.go.jpnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models to predict biological activity based on chemical structure. | General approach to model relationships between thiochromenone structures and their bioactivity. | nih.govmdpi.com |

| Chemoinformatics | Manages, analyzes, and mines chemical data to identify SAR trends. | Used to process compound libraries and extrapolate data to design new derivatives. | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MESP) Analysis | Quantifies and classifies the electronic effects of substituents. | A theoretical tool to understand the impact of groups like bromine on the core's reactivity. | rsc.org |

Potential Applications and Materials Science Relevance of Thiochromenone Derivatives

Utility in Advanced Organic Synthesis as Building Blocks and Intermediates

The thiochromenone scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile building block for the construction of more complex, often bioactive, heterocyclic systems. rsc.orgresearchgate.net Their reactivity allows for various chemical transformations, making them valuable intermediates. researchgate.net The replacement of the oxygen atom in the analogous chromone (B188151) structure with a sulfur atom significantly alters the reactivity of the thiopyrone moiety, opening up unique synthetic pathways. researchgate.net

Thiochromenones are frequently employed in the synthesis of a wide array of sulfur-containing heterocycles. Synthetic chemists utilize them in multicomponent reactions and cyclization cascades to achieve high molecular complexity in an efficient, atom-economical manner. researchgate.netresearchgate.net For instance, a one-pot method for synthesizing thiochromen-4-ones involves the condensation of 2'-haloacetophenone and dithioesters, demonstrating an operationally simple and scalable route to substituted derivatives. lookchem.com

Various synthetic strategies have been developed to access and functionalize the thiochromenone core, highlighting its role as a key intermediate. These methods include:

Michael Addition: This reaction is used to introduce substituents at specific positions, as demonstrated in the highly stereoselective synthesis of S-bis(benzyloxy) derivatives of thiochromene-3-carbaldehydes. rsc.org

Cyclization Reactions: Intramolecular S-arylation provides a transition-metal-free approach to thiochromenones. lookchem.com Rhodium-catalyzed [3+2+1] cycloadditions of 1,2,3-thiadiazoles with alkynes and carbon monoxide have also been developed to construct a broad range of polysubstituted thiochromenones. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are employed to synthesize derivatives like 5-Methoxy-2-phenyl-4H-thiochromen-4-one from 2-sulfinyl-thiochromones and arylboronic acids. evitachem.com

Conjugate Addition: Copper-catalyzed conjugate addition of Grignard reagents to thiochromones provides a unified approach to synthesizing 2-alkylthiochroman-4-ones and thioflavanones, which are valuable precursors for pharmaceutically active molecules. mdpi.com For example, 6-Bromo-4H-thiochromen-4-one reacts smoothly with n-BuMgCl in the presence of a copper catalyst. mdpi.com

The versatility of the thiochromenone scaffold is further demonstrated by its use in the synthesis of thioisoflavanones and thioisoflavones. researchgate.net These examples underscore the importance of thiochromenones as foundational structures in the synthesis of diverse and complex chemical entities. rsc.orgresearchgate.net

| Synthetic Method | Reactants/Precursors | Product Type | Key Features | Reference |

| One-pot Condensation | 2'-haloacetophenone, Dithioesters | Substituted Thiochromen-4-ones | Transition-metal-free, Scalable | lookchem.com |

| Rhodium-Catalyzed Cycloaddition | 1,2,3-Thiadiazole, Alkynes, Carbon Monoxide | Poly-substituted Thiochromenones | Good functional group tolerance | researchgate.net |

| Conjugate Addition | Thiochromones, Grignard Reagents | 2-Alkylthiochroman-4-ones, Thioflavanones | Copper-catalyzed, High efficiency | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | 2-Sulfinyl-thiochromones, Arylboronic acids | 2-Aryl-thiochromenones | Uses palladium(II) acetate (B1210297) catalyst | evitachem.com |

| Radical-Promoted Cyclization | Methylthiolated alkynones, Radical precursors | Functionalized Thiochromones | Mild conditions, C(sp2)-S bond formation | researchgate.net |

Applications in Materials Chemistry and Functional Materials

The distinct electronic and photophysical properties of thiochromenone derivatives make them attractive candidates for applications in materials science. rsc.orgontosight.ai Their sulfur-containing heterocyclic structure can be tailored to create functional materials with specific optical and electronic characteristics. ontosight.ai

One of the prominent applications of thiochromenes is in the development of optoelectronic devices. rsc.org Their characteristic photophysical behavior, which includes slow photodegradation and efficient photoreactions, makes them suitable for:

Organic Light-Emitting Diodes (OLEDs): The inherent properties of the thiochromene scaffold contribute to the development of materials for OLEDs. rsc.org

Laser Dyes: Thiochromene derivatives have been investigated for use as laser dyes due to their photostability. rsc.org

Fluorescent Probes: The fluorescence of these compounds can be exploited to create probes for various analytical applications. rsc.org

Furthermore, thiochromone (B8434766) derivatives are utilized in the synthesis of novel polymers. The reactivity of the core structure allows for its incorporation into polymer chains, potentially leading to new materials with unique properties, such as in ring-opening metathesis polymerizations. researchgate.net The development of light-sensitive media based on heterocyclic compounds that form fluorescent products upon irradiation is another area of interest. researchgate.net For example, 3-Arylthiochromone derivatives have been synthesized as new photolabile protecting groups where the photoreactivity can be switched by oxidizing the sulfur atom, with the photoproduct exhibiting high fluorescence intensity. researchgate.net

The synthesis of thiochromone-annulated thiopyranocoumarins, which are highly regio- and stereoselective, has led to patented applications in optically active devices. mdpi.com The versatility of these compounds in materials science highlights their potential for creating advanced functional materials for a range of technological applications. rsc.orgmdpi.com

| Application Area | Specific Use | Key Property of Thiochromenone Derivative | Reference |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Photophysical behavior, Slow photodegradation | rsc.org |

| Optoelectronics | Laser Dyes | Photostability | rsc.org |

| Optoelectronics | Fluorescent Probes | Efficient biomolecular photoreaction | rsc.org |

| Polymer Chemistry | Monomers for new polymers | Reactivity for polymerization (e.g., ROMP) | researchgate.net |

| Optical Materials | Light-sensitive media | Formation of fluorescent photoproducts | researchgate.net |

| Optical Devices | Optically active devices | High regio- and stereoselectivity in synthesis | mdpi.com |

Catalytic and Photochemical Applications of Thiochromenone Systems

Thiochromenone systems are not only synthetic targets but also play active roles in catalytic and photochemical processes. rsc.orgresearchgate.net Their unique structure can be harnessed to facilitate chemical reactions, either through catalysis or by responding to light.

In photocatalysis, domino reactions have been developed for the synthesis of complex molecules, employing both metal-based and purely organic catalysts. researchgate.net A visible light-mediated protocol has been established for constructing 3-sulfenylthiochromenones through a radical annulation of ortho-thioaryl ynones, triggered by a sulfur-centered radical formed via light excitation. researchgate.net

A significant photochemical application of thiochromenone derivatives is their use as photolabile protecting groups (PPGs). researchgate.net PPGs are moieties that can be removed from a substrate molecule by irradiation with light, offering precise spatial and temporal control over the release of active compounds. Thiochromone S,S-dioxides have been developed as efficient PPGs for alcohols, amines, carboxylic acids, and phosphate (B84403) derivatives. researchgate.net The deprotection process proceeds smoothly upon irradiation with UV light (e.g., 313 nm), releasing the substrate almost quantitatively. researchgate.net A key advantage is that the photoproduct derived from the thiochromone S,S-dioxide often exhibits strong fluorescence, allowing the uncaging event to be monitored. researchgate.net

The development of these systems leverages the ability to switch the photoreactivity based on the oxidation state of the sulfur atom (sulfide vs. sulfone). researchgate.net This switchable reactivity, combined with the fluorescent reporting of the uncaging event, makes thiochromone-based PPGs valuable tools in chemical biology and materials science. researchgate.net

Agrochemical Potential (excluding human health implications)

The structural motifs found in thiochromenone derivatives are also relevant to the agrochemical industry. rsc.org Sulfur-containing heterocyclic compounds, in general, are recognized as important scaffolds for developing agricultural products. rsc.org While much of the research on thiochromenones focuses on medicinal applications, their utility extends to controlling pests and unwanted plants. rsc.orgacs.org

Specifically, certain derivatives have been investigated for their herbicidal properties. mdpi.com For example, 4-Phenoxy derivatives of dithiocoumarins, which are structurally related to thiochromenones, have been closely associated with herbicidal activity and have been the subject of patents. mdpi.com The synthesis of these compounds often starts from 4-hydroxydithiocoumarins. mdpi.com

The interest in chromones and their heteroatom analogues, like thiochromenones, as interesting moieties in agrochemicals is well-established. acs.org Their diverse biological activities suggest that with further research and structural modification, thiochromenone derivatives could yield novel and effective agrochemical agents.

Advanced Research Methodologies and Future Directions in Thiochromenone Chemistry

Integration of Flow Chemistry and Continuous Processing Techniques

Continuous flow chemistry is emerging as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of complex heterocyclic compounds like thiochromenones. mdpi.comuc.pt This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

Key advantages of integrating flow chemistry for the synthesis of compounds such as 6-Bromo-4H-thiochromen-4-one include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly exothermic or hazardous reactions. uc.pt This is particularly relevant for multi-step syntheses that may involve unstable intermediates.

Improved Efficiency and Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to precise temperature control, faster reaction times, and often higher yields. uc.pt

Scalability and Automation: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. Automation can lead to high reproducibility and reduced human error.

While specific applications to this compound are still emerging, the principles of flow chemistry have been successfully applied to the synthesis of other complex heterocycles, demonstrating the potential for developing robust and efficient manufacturing processes for this class of compounds. research.csiro.au

Electrochemical Methods in Thiochromenone Synthesis and Transformation

Electrosynthesis represents a green and powerful tool in modern organic chemistry, utilizing electricity to drive redox reactions without the need for chemical reagents. gre.ac.uk This approach offers unique opportunities for the synthesis and functionalization of thiochromenone cores. Electrochemical methods can be broadly categorized as direct, where electron transfer occurs directly between the electrode and the substrate, or indirect, where a redox mediator is used. gre.ac.uk

Applications in Thiochromenone Chemistry:

Synthesis: Electrochemical oxidation can be used to generate reactive intermediates for cyclization reactions. For instance, the direct electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin has been used to synthesize 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives, demonstrating a viable pathway for forming C-S bonds electrochemically. nih.gov This suggests that similar strategies could be developed for the cyclization steps in thiochromenone synthesis.

Transformation and Functionalization: Electrochemical methods are highly effective for C-H functionalization of heterocyclic compounds that may be resistant to conventional chemical methods. nih.govresearchgate.netzendy.io This allows for the late-stage modification of the thiochromenone scaffold, enabling the introduction of various functional groups. For example, tunable electrochemical benzylic C-H functionalization of related thioxanthenes has been achieved, affording specific coupling products via C-C and C-N bond formation by simply varying the electrochemical conditions. nih.gov

Mechanistic Studies: The electrochemical behavior of the 4H-thiochromen-4-one 1,1-dioxide core has been assessed using techniques like cyclic voltammetry. nih.gov Such studies are crucial for understanding the redox properties of these molecules, which can inform the design of new synthetic transformations and help elucidate potential mechanisms of biological action. nih.gov

Innovations in Sustainable and Green Chemistry for Thiochromenone Research

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant scaffolds like thiochromenones. nih.gov The goal is to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com

Key green chemistry strategies applicable to thiochromenone synthesis include:

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.com

Eco-Friendly Solvents and Conditions: The use of greener solvents, such as water or acetic acid-ammonium acetate (B1210297) buffer systems, is being explored. A green protocol for synthesizing thiochromeno[4,3-b]pyridine derivatives was developed using a high-pressure Q-tube system, which allowed for elevated temperatures and improved yields in an environmentally benign solvent system. acs.orgnih.gov Solvent-free, or neat, mechanochemical methods also represent a promising avenue for reducing waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot, multi-component reactions are particularly effective in this regard, as they combine several steps into a single operation, reducing solvent use and waste generation. researchgate.net For example, a one-pot domino strategy has been developed for the regioselective synthesis of tetrahydrothiochromen-5-ones using a recyclable silica-supported sulfuric acid catalyst under solvent-free conditions. researchgate.net

These innovative approaches not only make the synthesis of compounds like this compound more environmentally sustainable but also often lead to more efficient and cost-effective processes. nih.gov

Exploration of Novel Catalytic Systems for Thiochromenone Transformations

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. Research into thiochromenone chemistry has benefited significantly from the development of novel catalytic systems, including transition-metal catalysis and organocatalysis. rsc.orgresearchgate.net

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the thiochromenone core. A concise and efficient strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives (thioflavones) from 2-sulfinyl-thiochromones and arylboronic acids. acs.org This Suzuki-Miyaura type coupling proceeds in moderate to good yields using a catalyst system of palladium(II) acetate, a specialized ligand (XPhos), and a Lewis acid co-catalyst. acs.org

| Entry | Arylboronic Acid Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl | 6-Methyl-2-phenyl-4H-thiochromen-4-one | 52 |

| 2 | 4-Methoxy | 6-Methoxy-2-phenyl-4H-thiochromen-4-one | 53 |

| 3 | 4-(Trifluoromethyl) | 2-Phenyl-6-(trifluoromethyl)-4H-thiochromen-4-one | 45 |

| 4 | 4-Nitro | 6-Nitro-2-phenyl-4H-thiochromen-4-one | 57 |

Selected examples from the palladium-catalyzed synthesis of 2-aryl-4H-thiochromen-4-one derivatives. Data sourced from acs.org.

Other transition metals are also effective for constructing the core thiochromenone ring system. rsc.orgorganic-chemistry.orgresearchgate.net

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium | Carbonylative Annulation | [3+2+1] annulation of aromatic sulfides and terminal alkynes. | organic-chemistry.orgresearchgate.net |

| Nickel | Decarbonylative Cycloaddition | One-pot reaction of thioisatins with alkynes. | rsc.org |

| Copper | Intramolecular Ring Opening | Uses xanthate as a sulfur surrogate for synthesis of 3-substituted thioflavones. | organic-chemistry.org |

Overview of other novel transition-metal catalytic systems for thiochromenone synthesis.

Organocatalysis: Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze reactions, is a rapidly growing field that aligns with the principles of green chemistry. rsc.orgmdpi.comyoutube.com Proline-catalyzed reactions, for example, have been employed in the synthesis of thiopyranothiochromenone products. rsc.org This approach opens avenues for the enantioselective synthesis of chiral thiochromenone derivatives, which is of significant interest for pharmaceutical applications. rsc.orgrsc.org

Emerging Interdisciplinary Research Opportunities in Thiochromenone Science

The versatile thiochromenone scaffold, including this compound, is positioned at the intersection of several scientific disciplines, creating exciting new research opportunities.

Medicinal Chemistry and Drug Discovery: Thiochromenone and thiochromane scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antileishmanial properties. nih.govnih.gov The sulfur atom's ability to modulate electronic properties and lipophilicity often leads to improved bioavailability and unique interactions with biological targets compared to their oxygen analogs (chromones). nih.gov The 6-bromo substituent can further enhance these properties through halogen bonding or by serving as a handle for further synthetic modification.

Chemical Biology: High-quality chemical probes are essential tools for dissecting complex biological processes. nih.govrsc.orgmdpi.com Functionalized thiochromenones can be designed as chemical probes to study specific proteins or pathways. By incorporating reporter tags (e.g., fluorescent dyes) or reactive groups, these molecules can be used for target identification, imaging cellular processes, or elucidating a compound's mechanism of action. mdpi.comnih.gov The development of a this compound based probe could help unravel the specific cellular targets responsible for its biological activity.

Materials Science: Heterocyclic compounds are fundamental building blocks for functional organic materials. While the specific material applications of this compound are not yet widely explored, related sulfur-containing heterocycles exhibit interesting optical and electronic properties. researchgate.net There is potential to investigate thiochromenones for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or photochromic materials, where the heavy bromine atom could influence properties like phosphorescence and intersystem crossing.

The convergence of advanced synthesis, medicinal chemistry, chemical biology, and materials science will continue to drive innovation and uncover new applications for the this compound scaffold.

Q & A

How can reaction conditions be optimized for synthesizing 6-Bromo-4H-thiochromen-4-one with high regioselectivity?

Level : Basic

Methodological Answer :

Optimization involves:

- Catalyst selection : Lewis acids (e.g., FeCl₃) promote regioselective Friedel-Crafts reactions, as demonstrated in analogous chromenone syntheses .

- Solvent and temperature : Refluxing ethanol or toluene at 80–110°C enhances cyclization efficiency while minimizing side products .

- Bromination control : Use PBr₃ or N-bromosuccinimide (NBS) in stoichiometric ratios to avoid over-bromination .

Validation : Monitor intermediates via TLC and confirm purity with HPLC (>95%).

What advanced crystallographic techniques are critical for resolving the hydrogen-bonding network in this compound?

Level : Advanced

Methodological Answer :

-

Single-crystal XRD : Use SHELX programs (SHELXL/SHELXS) for refinement. Key parameters include:

Parameter Example Value (from analogous compounds) Source R-factor <0.05 Hydrogen bond length 2.8–3.2 Å (N–H⋯O) Twinning refinement Required for non-merohedral twinning -

Hydrogen bonding analysis : Identify intramolecular bonds (e.g., S(6) motifs) and intermolecular interactions stabilizing crystal packing .

How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Level : Advanced